2,6-Difluoro-4-(trifluoromethyl)benzaldehyde
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Overview
Description
2,6-Difluoro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3F5O. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
Benzaldehyde derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Benzaldehyde derivatives can act as electrophiles, reacting with nucleophilic sites on their targets . The presence of fluorine atoms may enhance the compound’s reactivity and selectivity .
Biochemical Pathways
Benzaldehyde derivatives can participate in various reactions, such as wittig olefination , potentially affecting multiple biochemical pathways.
Pharmacokinetics
The compound’s physicochemical properties, such as its predicted boiling point of 1761±400 °C and density of 1468±006 g/cm3 , may influence its bioavailability.
Result of Action
Benzaldehyde derivatives can exhibit various biological activities, depending on their specific substitutions and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoro-4-(trifluoromethyl)benzaldehyde . These factors can include temperature, pH, and the presence of other substances, which can affect the compound’s reactivity, stability, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluoro-4-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 2,6-difluorobenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2,6-Difluoro-4-(trifluoromethyl)benzoic acid.
Reduction: 2,6-Difluoro-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-4-(trifluoromethyl)benzaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
- 2,6-Difluoro-4-methoxybenzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness
2,6-Difluoro-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both fluorine atoms and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,6-difluoro-4-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBPODPGYAOCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134099-34-6 |
Source
|
Record name | 2,6-difluoro-4-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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